![molecular formula C9H9F6N3O3S B3041503 {[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate CAS No. 306935-08-0](/img/structure/B3041503.png)
{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate
Overview
Description
{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate is a useful research compound. Its molecular formula is C9H9F6N3O3S and its molecular weight is 353.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
- Anticancer Potential : Researchers explore this compound’s ability to inhibit cancer cell growth. Its structural features may interfere with key cellular processes, making it a promising candidate for novel anticancer drugs .
- Antibacterial Properties : Investigating its antibacterial effects could lead to new antibiotics or antimicrobial agents .
- Semiconductors and Optoelectronics : The compound’s electronic properties make it suitable for semiconductors and optoelectronic devices. Researchers study its behavior in thin films and nanostructures .
- Photocatalysis : Its unique sulfur-containing moiety may enable efficient photocatalytic reactions, such as water splitting or pollutant degradation .
- Sulfur Cycling : Understanding its role in sulfur cycling within ecosystems can shed light on biogeochemical processes. Researchers investigate its interactions with other sulfur compounds in soil and water .
- Enzyme Inhibition : The compound’s interaction with enzymes could lead to enzyme inhibitors for therapeutic purposes. Researchers explore its effects on specific enzymes .
- Asymmetric Synthesis : Leveraging its chiral centers, researchers use it as a building block for enantioselective synthesis of complex molecules .
- Transition Metal Complexes : Its sulfur atom can coordinate with transition metals, making it useful in catalytic reactions .
- Theoretical Studies : Researchers employ computational methods to predict its properties, reactivity, and stability. Quantum mechanical calculations provide insights into its behavior .
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Environmental Chemistry
Biochemistry and Enzymology
Organic Synthesis and Catalysis
Computational Chemistry and Quantum Mechanics
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3O2S.H2O/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17;/h1-3H,(H4,16,17,18);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLNWIFQHKQCMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate | |
CAS RN |
306935-08-0 | |
Record name | Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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